5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde: is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group. The presence of the difluoromethyl group is particularly significant due to its influence on the compound’s chemical properties and reactivity. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the scalable production of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: 5-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid
Reduction: 5-(Difluoromethyl)-1,3-thiazole-2-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It can serve as a precursor for the synthesis of bioactive molecules and probes for biochemical assays .
Medicine: The difluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and membrane permeability .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where the incorporation of fluorinated groups can enhance material properties such as hydrophobicity and chemical resistance .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is primarily influenced by the presence of the difluoromethyl group. This group can participate in hydrogen bonding and other interactions with molecular targets, affecting the compound’s reactivity and binding affinity. The aldehyde group can also undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Chloromethyl)-1,3-thiazole-2-carbaldehyde
- 5-(Bromomethyl)-1,3-thiazole-2-carbaldehyde
Comparison: 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group is less electronegative than the trifluoromethyl group, resulting in different reactivity and interaction profiles. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to halomethyl groups, influencing the compound’s biological activity and stability .
Properties
Molecular Formula |
C5H3F2NOS |
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Molecular Weight |
163.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C5H3F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1-2,5H |
InChI Key |
OYZOTEDPXXTMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(F)F |
Origin of Product |
United States |
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